molecular formula C6H6BrNO B8099985 6-Bromo-4-methylpyridin-2-ol

6-Bromo-4-methylpyridin-2-ol

Cat. No.: B8099985
M. Wt: 188.02 g/mol
InChI Key: TYGHHXCOTIUZQO-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyridin-2-ol is a brominated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-methylpyridin-2-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridin-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-methylpyridin-3-amine
  • 4-Bromo-2-methylpyridine

Uniqueness

6-Bromo-4-methylpyridin-2-ol is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

6-bromo-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGHHXCOTIUZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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